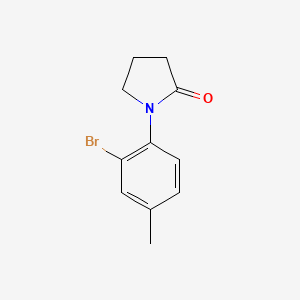

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a pyrrolidinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone typically involves the bromination of 4-methylphenyl derivatives followed by cyclization to form the pyrrolidinone ring. One common method involves the bromination of 4-methylacetophenone using bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylacetophenone. This intermediate is then subjected to cyclization with pyrrolidine under basic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors, and the subsequent cyclization can be carried out in large-scale reactors with precise control over temperature and reaction time to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyrrolidinones.

Reduction: Formation of pyrrolidinyl alcohols or amines.

Oxidation: Formation of pyrrolidinone derivatives with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

- **2-Bromo-

Actividad Biológica

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone is a synthetic compound belonging to the pyrrolidinone family, characterized by its unique structural features: a bromine atom at the 2-position and a methyl group at the 4-position of a phenyl ring attached to a pyrrolidinone moiety. The molecular formula is CHBrNO, with a molecular weight of approximately 256.12 g/mol. This compound appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.12 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Sparingly soluble in water; soluble in ethanol and acetone

Pharmacological Potential

The biological activity of this compound is under investigation, with preliminary studies suggesting various pharmacological applications. The bromine substitution pattern and the presence of the pyrrolidinone moiety may influence its reactivity and biological effects compared to other similar compounds.

Potential Applications

- Antibacterial activity

- Anticancer properties

- Neurological effects

Antibacterial Activity

Recent research has indicated that compounds with similar structural features to this compound exhibit significant antibacterial properties. For example, pyrrole derivatives have shown effective activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. In vitro evaluations have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting that structurally related compounds may also possess similar antibacterial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies on related pyrrolidinones have demonstrated inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, certain derivatives exhibited IC50 values indicating potent growth inhibition, suggesting that this compound may also be explored for its anticancer properties .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes involved in bacterial resistance or pathways critical for cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Methylphenyl)-2-pyrrolidinone | Methyl group on the phenyl ring | Known for its sedative properties |

| 1-(3-Bromo-4-methylphenyl)-2-pyrrolidinone | Bromine at different position | Potentially different reactivity profiles |

| N-Methyl-2-pyrrolidone | Methyl group on nitrogen | Widely used as a solvent and in drug formulation |

| 1-(Phenyl)-2-pyrrolidinone | No halogen substituents | Basic structure used extensively in medicinal chemistry |

The unique bromine substitution pattern combined with the methyl group in this compound may lead to distinct pharmacological effects or synthetic pathways that are not observed in other related structures .

Case Study: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of pyrrole derivatives, several compounds were tested against common pathogens. The results indicated that compounds structurally similar to this compound exhibited promising activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency.

Research Findings on Anticancer Activity

Another research effort focused on evaluating the anticancer properties of pyrrolidinones. It was found that certain derivatives showed significant inhibition of cell proliferation in TNBC models, with some exhibiting selectivity for cancer cells over normal cells. These findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications .

Propiedades

Fórmula molecular |

C11H12BrNO |

|---|---|

Peso molecular |

254.12 g/mol |

Nombre IUPAC |

1-(2-bromo-4-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12BrNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

Clave InChI |

CTLQLEOSXYVIOI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)N2CCCC2=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.